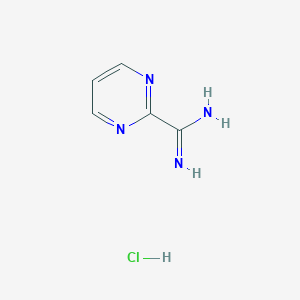

2-Amidinopyrimidine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-amidinopyrimidine derivatives often involves the condensation of chalcones with guanidine hydrochloride, leading to the formation of various 2-aminopyrimidine compounds. These compounds can further undergo reactions, such as treatment with acetic anhydride, to yield acetamidopyrimidines. The structural assignment of these compounds is typically confirmed through elemental analysis and spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra (Barot & Desai, 2013). Additionally, methodologies for synthesizing chimeric amides of the 2-arylamino pyrimidine series, with predicted antitumor activities, have been explored by combining pharmacophore fragments of known antitumor drugs (Ignatovich, 2020).

Molecular Structure Analysis

Molecular structure analysis of 2-amidinopyrimidine hydrochloride and its derivatives can be performed using X-ray crystallography and various spectroscopic methods. For instance, ferrocene-labelled 2-aminopyrimidine derivatives have been synthesized and analyzed, demonstrating the potential for applications as electrochemically detectable biosensors or building blocks for supramolecular assemblies. The structures of the synthesized compounds are confirmed using X-ray crystallography, showcasing the versatility of 2-aminopyrimidines in chemical synthesis (Fehér, Habuš, Wouters, & Skoda‐Földes, 2014).

Chemical Reactions and Properties

2-Amidinopyrimidine derivatives undergo various chemical reactions, contributing to their wide range of applications. These include reactions with nucleophiles leading to ring transformations and the formation of new pyrimidine derivatives. For example, the reaction of heterocyclic halogeno compounds with potassium amide in liquid ammonia has been shown to result in the formation of 4-amino-2-methylpyrimidine through a ring transformation process (Hertog, Plas, Pieterse, & Streef, 2010).

Physical Properties Analysis

The physical properties of 2-amidinopyrimidine hydrochloride derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties can be influenced by the specific substituents on the pyrimidine ring and the conditions under which the compounds are synthesized and analyzed.

Chemical Properties Analysis

The chemical properties of 2-amidinopyrimidine derivatives, including reactivity, stability, and interactions with other molecules, are essential for understanding their potential uses. These properties are determined by the electronic structure of the pyrimidine ring and the nature of the substituents attached to it. Studies on the chemoselective reactions of amidines have demonstrated the formation of iminopyrimidine regioisomers, highlighting the versatile reactivity of 2-amidinopyrimidine derivatives (Mccauley, Theberge, & Liverton, 2000).

Aplicaciones Científicas De Investigación

-

- Application Summary : Y-27632 is a research tool with a wide variety of biological effects, mainly used in the field of stem cell research for maintenance and differentiation. It is commonly used as a 3D growth matrix component and also a component of brain organoid differentiation media .

- Methods of Application : It is used in tissue culture of iPSCs at 10 μM Y-27632 for 24 hr. It is also used in the reprogramming of breast cancer cells to induced progenitor-like cells (iPLs) at 2 μM Y27632 .

- Results or Outcomes : Y-27632 enables human embryonic stem cells to survive and differentiate into cortical and basal telencephalic progenitors .

-

- Application Summary : An efficient method for the synthesis of 2-aminopyridine derivatives through the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride has been developed .

- Methods of Application : This amination uses inexpensive acetamidine hydrochloride as the ammonia source and has the advantages of a high yield, high chemoselectivity and wide substrate adaptability .

- Results or Outcomes : The results suggest that other N-heterocycles containing fluorine substituents can also complete the reaction via these reaction conditions and yield the target products .

Safety And Hazards

Direcciones Futuras

2-Amidinopyrimidine hydrochloride has been used in the development of perovskite solar cells. It has shown promise in improving the stability of these cells by compensating for formamidinium vacancies and coordinating with undercoordinated Pb 2+ . This suggests potential future directions in the field of sustainable energy.

Propiedades

IUPAC Name |

pyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIYBABLVXXFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621166 | |

| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amidinopyrimidine hydrochloride | |

CAS RN |

138588-40-6 | |

| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138588-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)

![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)